N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide is an organic compound that belongs to the class of thieno[2,3-d]pyrimidinedione derivatives. This compound has garnered attention due to its potential biological activity and diverse applications in scientific research.
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound has good bioavailability.
Result of Action
The activation of GIRK channels by this compound leads to changes in the cell’s excitability. This can have various effects depending on the specific physiological process or indication being targeted .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the formation of the tetrahydrothiophene ring, which is achieved through a cyclization reaction.
Oxidation: The tetrahydrothiophene ring is then oxidized to form the 1,1-dioxide derivative.
Amide Formation: The final step involves the formation of the amide bond between the 1,1-dioxidotetrahydrothiophene and the 3-methoxybenzamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, potentially altering its biological activity.
Reduction: Reduction reactions can convert the 1,1-dioxide group back to the tetrahydrothiophene ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may regenerate the tetrahydrothiophene ring.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving potassium channels.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also target GIRK channels and have similar biological activities.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide:
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications compared to other similar compounds.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-methoxy-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-12(2)10-17(14-7-8-22(19,20)11-14)16(18)13-5-4-6-15(9-13)21-3/h4-6,9,12,14H,7-8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMKUUCWOSCXSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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